molecular formula C16H14BrN5O2 B4772211 5-amino-1-(3-bromophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(3-bromophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4772211
M. Wt: 388.22 g/mol
InChI Key: GTXDOHYDBYBGCV-UHFFFAOYSA-N
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Description

5-amino-1-(3-bromophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-bromophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(3-bromophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-amino-1-(3-bromophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly for its antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 5-amino-1-(3-bromophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The triazole ring and its substituents can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(3-fluorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(3-iodophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

Compared to these similar compounds, 5-amino-1-(3-bromophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the bromophenyl group. This group can influence the compound’s reactivity, biological activity, and overall chemical properties, making it distinct from its analogs with different halogen substituents.

Properties

IUPAC Name

5-amino-1-(3-bromophenyl)-N-(2-methoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O2/c1-24-13-8-3-2-7-12(13)19-16(23)14-15(18)22(21-20-14)11-6-4-5-10(17)9-11/h2-9H,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXDOHYDBYBGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-amino-1-(3-bromophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
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5-amino-1-(3-bromophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 3
5-amino-1-(3-bromophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
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5-amino-1-(3-bromophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 5
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5-amino-1-(3-bromophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
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5-amino-1-(3-bromophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

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